molecular formula C13H21N3 B1628607 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine CAS No. 448934-01-8

4-(4-Methyl-1,4-diazepan-1-yl)benzylamine

Cat. No.: B1628607
CAS No.: 448934-01-8
M. Wt: 219.33 g/mol
InChI Key: GYRJZJZERXFNLI-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,4-diazepan-1-yl)benzylamine is a chemical compound with the molecular formula C13H21N3 It is characterized by the presence of a benzylamine group attached to a diazepane ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Substitution with Benzylamine: The benzylamine group is introduced through a nucleophilic substitution reaction, where the diazepane ring reacts with benzyl chloride or a similar benzylating agent.

    Methylation: The final step involves the methylation of the diazepane ring, which can be achieved using methyl iodide or methyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1,4-diazepan-1-yl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Benzyl chloride, methyl iodide; basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Reduced amines and secondary amines.

    Substitution: Substituted benzylamine derivatives.

Scientific Research Applications

4-(4-Methyl-1,4-diazepan-1-yl)benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in neurochemistry and psychopharmacology.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar diazepane ring structure but with an acetic acid group instead of benzylamine.

    4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: Contains a benzonitrile group instead of benzylamine.

Uniqueness

4-(4-Methyl-1,4-diazepan-1-yl)benzylamine is unique due to its specific combination of a diazepane ring with a benzylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRJZJZERXFNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594657
Record name 1-[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448934-01-8
Record name 1-[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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